1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid
Description
Propriétés
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(19)11-7-17(8-11)13-6-12(15-9-16-13)10-4-2-1-3-5-10/h1-6,9,11H,7-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKMYAKSSJWWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid involves several steps, typically starting with the preparation of the phenylpyrimidine core. This is followed by the introduction of the azetidine ring through cyclization reactions. Common synthetic routes include:
Cyclization Reactions: Utilizing reagents such as Pd(OAc)2 and K2CO3 in N-methyl-2-pyrrolidone (NMP) to facilitate the formation of the azetidine ring.
Sonogashira Coupling: A method involving the coupling of aryl halides with terminal alkynes in the presence of palladium catalysts.
Industrial production methods often involve optimizing these reactions for higher yields and purity, employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions with reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can introduce various functional groups into the azetidine ring.
Major products formed from these reactions include substituted azetidines, phenylpyrimidines, and various derivatives with enhanced biological or chemical properties.
Applications De Recherche Scientifique
1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid is potentially useful in drug development for various diseases, particularly those related to the central nervous system .
- Medicinal Chemistry: The compound's structural features make it a candidate for interaction with biological targets, potentially leading to therapeutic benefits.
- Inhibitors: Substituted azetidine compounds, including those similar to 1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid, have been studied as therapeutic agents for treating central nervous system disorders .
- Creatine Supplementation Studies: This compound can be used in studies to investigate the effects of creatine supplementation on the production of carcinogenic heterocyclic amines (HCAs) in healthy humans .
- Comparative Analysis: The uniqueness of 1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid lies in its specific substitution pattern and combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to similar compounds.
Related Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(1,3-benzothiazol-2-yl)-1-(4-phenylyrimidin-2-yl)azetidine-3-carboxamide | Similar benzothiazole and azetidine structure | Different phenyl substitution pattern |
| N-(1,3-benzothiazol-2-yl)-1-(6-phenylyrimidin-2-yl)azetidine-3-carboxamide | Shares benzothiazole and azetidine | Variation in pyrimidine substitution |
Mécanisme D'action
The mechanism of action of 1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in bacterial cell wall synthesis, leading to its antibacterial properties.
Pathways: It interferes with nucleic acid synthesis and protein translation, disrupting essential cellular processes in microorganisms.
Comparaison Avec Des Composés Similaires
Comparison with Similar Azetidine-3-Carboxylic Acid Derivatives
The structural and functional diversity of azetidine-3-carboxylic acid derivatives allows for nuanced comparisons. Below is an analysis of key analogs, focusing on substituents, synthesis, and pharmacological relevance.
Substituent Variations on the Pyrimidine/Pyrimidine-Like Scaffold
Substituent Variations on the Azetidine Ring
Activité Biologique
1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on various studies that highlight its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 244.26 g/mol
- CAS Number : Not specifically listed, but related compounds include those with similar structures.
Table 1: Basic Properties of 1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 244.26 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not available |
Anticancer Properties
Research indicates that 1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, a study reported an EC value of approximately 2.7 μM against MDA-MB-231 breast cancer cells, indicating potent cytotoxicity .
The mechanism by which this compound exerts its biological effects involves the inhibition of specific protein targets associated with cancer proliferation. It has been shown to inhibit STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor that plays a crucial role in tumorigenesis. The compound's ability to disrupt STAT3 DNA-binding activity was quantified, revealing an IC value of 2.4 μM, which demonstrates its potential as a therapeutic agent in targeting cancer pathways .
Other Biological Activities
Beyond anticancer effects, preliminary data suggest that the compound may possess additional biological activities:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, although specific data for this compound remain limited.
- Anti-inflammatory Effects : The presence of the pyrimidine moiety may contribute to anti-inflammatory properties, as suggested by related compounds in the literature .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | EC = 2.7 μM (MDA-MB-231) | |
| STAT3 Inhibition | IC = 2.4 μM | |
| Antimicrobial | Limited data available | |
| Anti-inflammatory | Suggested by related compounds |
Study on Anticancer Efficacy
A recent study focused on the synthesis and evaluation of azetidine derivatives, including 1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid. The results indicated that modifications to the azetidine ring significantly influenced anticancer activity. The study found that substituents on the phenyl group enhanced cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .
Comparative Analysis with Related Compounds
Another investigation compared the biological activity of this compound with other azetidine derivatives. It was noted that while some derivatives exhibited higher potency against specific cancer types, 1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid maintained a favorable profile in terms of selectivity and lower toxicity towards normal cells .
Q & A
Basic: What are the key synthetic strategies for preparing 1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
Pyrimidine Core Formation: Condensation of phenylacetamide derivatives with urea or thiourea under acidic conditions to construct the 6-phenylpyrimidine ring.
Azetidine Coupling: Nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the azetidine-3-carboxylic acid moiety to the pyrimidine ring.
Green Chemistry Approaches: Use of eco-friendly solvents (e.g., ethanol, water) and catalysts (e.g., Pd/C, CuI) to improve sustainability .
Key Considerations: Purification via column chromatography or recrystallization ensures high purity (>95%), confirmed by HPLC .
Advanced: How can regioselectivity challenges during pyrimidine substitution be addressed?
Methodological Answer:
Regioselectivity in pyrimidine functionalization can be optimized by:
- Directing Groups: Introducing temporary substituents (e.g., halogens) to steer reactivity toward the C4 position.
- Metal Catalysis: Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective aryl group introduction.
- Computational Modeling: DFT calculations to predict electron density and reactive sites on the pyrimidine ring .
Basic: What spectroscopic methods are used to confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy: - and -NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, azetidine protons at δ 3.5–4.2 ppm).
- IR Spectroscopy: Peaks at ~1700 cm confirm the carboxylic acid group.
- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 284.12) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation times).
- Purity Validation: Use HPLC (≥98% purity) and elemental analysis to rule out impurities.
- Orthogonal Assays: Compare results across multiple models (e.g., enzymatic inhibition vs. cell-based assays).
- Structural Analog Comparison: Cross-reference with analogs like 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid to identify substituent-dependent trends .
Basic: What are the recommended storage conditions for this compound?
Methodological Answer:
- Short-Term: Store at room temperature (RT) in a sealed container with desiccants to prevent moisture absorption.
- Long-Term: Keep at 2–8°C under inert gas (e.g., argon) to avoid degradation.
- Solubility: Prepare stock solutions in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Substituent Variation: Modify the phenyl group (e.g., electron-withdrawing Cl or CF) or azetidine ring (e.g., methyl or hydroxyl groups) to enhance target binding.
- Molecular Docking: Use software like AutoDock to predict interactions with biological targets (e.g., kinases or GPCRs).
- In Vivo Testing: Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models to refine potency .
Comparative Analysis of Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
